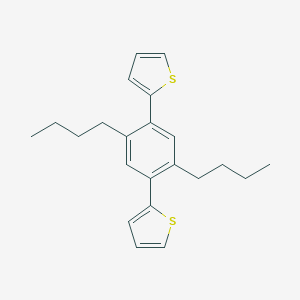
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dibutylthiophene with 2-thienylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated thiophenes.
科学的研究の応用
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with voltage-gated sodium channels can result in anesthetic effects, while its interaction with cellular proteins can induce anticancer activities.
類似化合物との比較
Similar Compounds
- 2,5-Dibutylthiophene
- 2-Thienylboronic acid
- 2,2’:5’,2’'-Terthiophene
Uniqueness
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups and a thienyl group enhances its solubility, stability, and potential for diverse applications compared to other thiophene derivatives.
特性
分子式 |
C22H26S2 |
|---|---|
分子量 |
354.6g/mol |
IUPAC名 |
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C22H26S2/c1-3-5-9-17-15-20(22-12-8-14-24-22)18(10-6-4-2)16-19(17)21-11-7-13-23-21/h7-8,11-16H,3-6,9-10H2,1-2H3 |
InChIキー |
XCAVGRBZSYCJPM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C(C=C1C2=CC=CS2)CCCC)C3=CC=CS3 |
正規SMILES |
CCCCC1=CC(=C(C=C1C2=CC=CS2)CCCC)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















